4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Description
The compound 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridine ring linked to a 1,2,4-oxadiazole scaffold. The oxadiazole ring is substituted at the 5-position with a 1-cyclobutanecarbonylazetidin-3-yl group, which confers unique steric and electronic properties. This structural motif is designed to enhance binding affinity to biological targets, such as enzymes or receptors, while optimizing pharmacokinetic properties like metabolic stability and solubility .
Properties
IUPAC Name |
cyclobutyl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(11-2-1-3-11)19-8-12(9-19)14-17-13(18-21-14)10-4-6-16-7-5-10/h4-7,11-12H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAOMQPERLVJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azetidine and oxadiazole intermediates, followed by their coupling with the pyridine ring. Common reagents used in these reactions include cyclobutanecarbonyl chloride, azetidine, and various catalysts to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound may act as a modulator of certain receptors or enzymes, influencing various biochemical pathways. For example, similar compounds have been shown to modulate GABA receptors or act as inhibitors of specific enzymes .
Comparison with Similar Compounds
Structural Analogues of Compound A
The following compounds share the core 1,2,4-oxadiazole-pyridine framework but differ in substituents at the oxadiazole 5-position:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: Compound A’s cyclobutanecarbonylazetidine group provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the octylbiphenyl substituent in results in extreme hydrophobicity, limiting its utility in aqueous environments. The dihydrochloride salt of the azetidine analog shows markedly reduced logP (-0.086), making it suitable for intravenous formulations.
Biological Target Interactions: Compound A’s cyclobutanecarbonyl moiety may enhance binding to enzymes like histone deacetylases (HDACs) or kinases through steric complementarity, as seen in analogs with aryl linkers .
Synthetic Accessibility :
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : The azetidine ring in Compound A and its dihydrochloride analog may resist oxidative metabolism compared to benzyl or phenyl substituents, which are prone to cytochrome P450-mediated hydroxylation.
- Selectivity: The cyclobutanecarbonyl group in Compound A could reduce off-target effects compared to non-selective inhibitors like 3-(5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl)pyridine , which lacks a polarizable substituent.
Biological Activity
The compound 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a novel heterocyclic compound that incorporates both pyridine and 1,2,4-oxadiazole moieties. Such compounds have garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound by reviewing relevant literature, synthesizing findings from various studies, and presenting case studies and data tables.
Chemical Structure and Properties
The molecular formula of 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is with a molecular weight of approximately 288.31 g/mol. The structure features a pyridine ring linked to an oxadiazole ring through a cyclobutanecarbonylazetidin moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The oxadiazole ring can be synthesized through condensation reactions involving hydrazides and carboxylic acids or isocyanates. The incorporation of the cyclobutanecarbonyl group is achieved through acylation reactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study reported that oxadiazole derivatives displayed larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .
| Compound | Activity | Concentration (mg/L) | Effectiveness (%) |
|---|---|---|---|
| Compound 7a | Larvicidal | 10 | 100 |
| Compound 7h | Fungicidal | 50 | 90.5 |
Anticancer Activity
The potential anticancer activity of compounds containing the 1,2,4-oxadiazole moiety has been documented in various studies. These compounds can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival. For example, complexes derived from pyridine-based oxadiazoles showed cytotoxic effects against melanoma B16F10 cells .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Interaction with Cellular Targets : The presence of nitrogen atoms in the oxadiazole structure allows for hydrogen bonding with biological macromolecules, enhancing binding affinity to target sites.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Anticancer Properties
In vitro assays were conducted to assess the cytotoxicity of the compound against various cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
